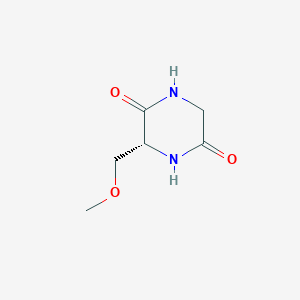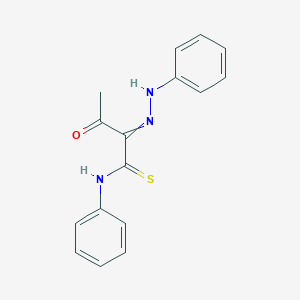![molecular formula C17H18O2 B12532115 3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound featuring a biphenyl core with a tert-butyl group at the 3’ position and a carboxylic acid group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butyl bromide.
Formation of tert-Butyl Biphenyl: Biphenyl undergoes a Friedel-Crafts alkylation reaction with tert-butyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3’-(tert-Butyl)-[1,1’-biphenyl].
Carboxylation: The tert-butyl biphenyl is then subjected to a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2 position, yielding 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: tert-Butyl alcohol, tert-butyl peroxide.
Reduction: 3’-(tert-Butyl)-[1,1’-biphenyl]-2-methanol, 3’-(tert-Butyl)-[1,1’-biphenyl]-2-aldehyde.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive properties.
Comparaison Avec Des Composés Similaires
4,4’-Di-tert-butylbiphenyl: Similar structure but with tert-butyl groups at the 4,4’ positions.
tert-Butylbenzoic acid: Contains a single benzene ring with a tert-butyl group and a carboxylic acid group.
Biphenyl-2-carboxylic acid: Lacks the tert-butyl group, providing a simpler structure for comparison.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-(3-tert-butylphenyl)benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) |
Clé InChI |
XGSKYYNCDDFBIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)


![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)


![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
